molecular formula C21H26ClN3O2 B3420407 奈莫匹克 CAS No. 187139-87-3

奈莫匹克

货号 B3420407
CAS 编号: 187139-87-3
分子量: 387.9 g/mol
InChI 键: KRVOJOCLBAAKSJ-RDTXWAMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nemonapride is an atypical antipsychotic approved in Japan for the treatment of schizophrenia . It was launched by Yamanouchi in May 1991 . Nemonapride acts as a D2 and D3 receptor antagonist, and is also a potent 5-HT1A receptor agonist . It has affinity for sigma receptors .


Synthesis Analysis

The synthesis of Nemonapride involves a concise, protecting-group-free process . This process features a europium(III) trifluoromethanesulfonate (Eu(OTf)3)-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol by benzylamine . The resulting 4-benzylamino-1,3-diol product is used for constructing the pyrrolidine skeleton .


Molecular Structure Analysis

The molecular formula of Nemonapride is C21H26ClN3O2 . Its average mass is 387.903 Da and its monoisotopic mass is 387.171356 Da . The crystal structure of the D4 dopamine receptor, to which Nemonapride binds, has been determined .


Chemical Reactions Analysis

Nemonapride is a selective inhibitor of the D4 receptor . All synthesized phenothiazines derivatives, along with Nemonapride, clozapine, and chlorpromazine, were docked with D2, D3, and D4 dopamine receptors, and Ki values were compared for selectivity analysis .


Physical And Chemical Properties Analysis

Nemonapride is a white solid . It is soluble in ethanol . Its molecular weight is 387.9 g/mol .

科学研究应用

多巴胺受体研究

奈莫匹克广泛用于多巴胺能系统的研究。Vile、D'Souza 和 Strange(1995 年)的研究表明,[3H]奈莫匹克与 [3H]哌啶并酮在不同条件下标记了各种组织中数量相当的 D2 和 D3 多巴胺受体。这一发现表明奈莫匹克在准确研究多巴胺受体方面具有实用性,为神经学研究做出了重大贡献 (Vile, D'Souza & Strange, 1995)

神经影像和 PET 研究

K. Ishiwata 和 M. Senda(1999 年)探索了放射性标记奈莫匹克 (NEM) 在正电子发射断层扫描 (PET) 研究中的应用。他们的研究表明,[11C]奈莫匹克不仅在体内与纹状体的多巴胺 D2 样受体结合,还与皮层和小脑等区域的西格玛受体结合。这种双重结合特性使奈莫匹克成为神经影像研究中了解大脑受体活动的有价值工具 (Ishiwata & Senda, 1999)

西格玛受体研究

研究表明,[3H]奈莫匹克标记了脑组织中的西格玛受体。Helmeste 等人(1996 年)发现,在死后精神分裂症脑组织中,[3H]奈莫匹克标记的西格玛受体结合比匹配的正常对照组减少。这些发现提供了对西格玛受体在精神分裂症中潜在作用的见解,并展示了奈莫匹克在精神病学研究中的应用 (Helmeste et al., 1996)

基于结构的药物发现

Wang 等人(2017 年)进行的一项研究展示了与抗精神病药物奈莫匹克结合的 DRD4 多巴胺受体的高分辨率晶体结构。这项研究促进了配体对接和新配体的发现,展示了奈莫匹克在靶向特定多巴胺受体的基于结构的药物发现中的作用 (Wang et al., 2017)

药理遗传学应用

Suzuki 等人(2000 年)探讨了多巴胺 D2 受体多态性与精神分裂症患者对奈莫匹克的治疗反应之间的关系。他们的发现表明,Taq1 A DRD2 多态性与对奈莫匹克的早期治疗反应有关,表明其在个性化医疗中的应用 (Suzuki et al., 2000)

安全和危害

Nemonapride is harmful if swallowed . It is also harmful to aquatic life . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116422
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemonapride

CAS RN

187139-87-3, 75272-39-8
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187139-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75272-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEMONAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemonapride
Reactant of Route 2
Reactant of Route 2
Nemonapride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nemonapride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nemonapride
Reactant of Route 5
Reactant of Route 5
Nemonapride
Reactant of Route 6
Nemonapride

Citations

For This Compound
1,580
Citations
MB Assié, C Cosi, W Koek - European journal of pharmacology, 1997 - Elsevier
… receptor agonist activity of nemonapride and bromerguride, … Nemonapride markedly decreased both forskolin-stimulated … only the novel antipsychotic, nemonapride, exhibited marked 5-…
Number of citations: 61 www.sciencedirect.com
T Kondo, K Mihara, N Yasui, U Nagashima… - Journal of clinical …, 2000 - journals.lww.com
… drug concentrations (nemonapride plus desmethylnemonapride… These findings suggest that nemonapride has a broad … factors for total response to nemonapride. An assessment of …
Number of citations: 11 journals.lww.com
EPM Prinssen, MS Kleven, W Koek - European journal of pharmacology, 1998 - Elsevier
… nemonapride (and saline), based on Dunnett's post-hoc tests with one-tailed probability, because we hypothesized that WAY 100635 would enhance nemonapride-induced catalepsy. …
Number of citations: 27 www.sciencedirect.com
D Helmeste, SW Tang, H Fang, M Li - European journal of pharmacology, 1996 - Elsevier
… dopamine D 2 and D 3 sites while [3H]nemonapride labels dopamine D 2, D 3 and D 4 … nemonapride labels brain tr receptors. [3H]Raclopride (74.0-85.6 Ci/mmol) and [3H]nemonapride …
Number of citations: 19 www.sciencedirect.com
T Kondo, M Ishida, N Tokinaga, K Mihara… - Progress in Neuro …, 2002 - Elsevier
… of nemonapride (18 mg/day), a new substituted benzamide, for 3 weeks. The most frequently observed side effects during nemonapride … that the spectrum of nemonapride-induced side …
Number of citations: 5 www.sciencedirect.com
A Suzuki, K Mihara, T Kondo, O Tanaka… - Pharmacogenetics …, 2000 - journals.lww.com
… The daily dose of nemonapride was determined as 18 mg because the first trial of 27 mg/day of nemonapride to four patients before this study resulted in development of moderate to …
Number of citations: 123 journals.lww.com
K Hidaka, M Matsumoto, S Tada, Y Tasaki… - Neuroscience …, 1995 - Elsevier
We compared some binding parameters of [ 3 H]nemopride and [ 3 H]spiperone in human dopamine D4 (hD4) receptors with three different numbers of tandem repeat units. Although …
Number of citations: 14 www.sciencedirect.com
P Seeman, HC Guan, HHM Van Tol - European journal of pharmacology, 1995 - Elsevier
We here report a three-fold elevation of dopamine D 4 -like sites in schizophrenia, using [ 3 H]nemonapride to measure dopamine D 2 and D 3 receptors and D 4 -like sites, and using [ …
Number of citations: 95 www.sciencedirect.com
K Mihara, T Kondo, A Suzuki, N Yasui… - …, 2000 - Springer
… phism and prolactin response to nemonapride, an antipsychotic … The daily dose of nemonapride was fixed at 18 mg, and the dura… tin response to nemonapride, who may have a high risk …
Number of citations: 65 link.springer.com
LA van Vliet, H Wikström, TA Pugsley… - Ligands for the … - research.rug.nl
… , we decided to apply this finding to nemonapride. By removing the ortho-methoxy group of … Therefore, we decided to synthesize the “des-methoxy” analogue of nemonapride, as well …
Number of citations: 0 research.rug.nl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。